6-Bromo-[1,3]oxazolo[4,5-b]pyridin-2-amine Derivative Demonstrates Potent α7 nAChR Affinity
A derivative of the target compound, 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane, exhibits a potent Ki of 2.08 nM for the rat α7 nicotinic acetylcholine receptor (nAChR) [1]. This affinity is significantly higher than its activity at other targets, highlighting a notable selectivity profile for the α7 subtype within the context of this chemotype.
| Evidence Dimension | Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 2.08 nM (for rat α7 nAChR) |
| Comparator Or Baseline | Ki = 926 nM (for mouse 5-HT3A receptor) ; IC50 = 2.30E+3 nM (for human ERG) |
| Quantified Difference | ~445-fold higher affinity for α7 nAChR vs. 5-HT3A receptor; >1100-fold higher affinity vs. hERG |
| Conditions | Radioligand displacement assay: [125I]BTX binding to rat α7 nAChR expressed in GH4C1 cells; [3H]LY278584 binding to mouse 5-HT3A receptor expressed in HEK293 cells; hERG inhibition assay. |
Why This Matters
This selective, high-affinity interaction supports the use of the 6-bromooxazolo[4,5-b]pyridine core in developing targeted neurological probes and therapeutics, where minimizing off-target effects is critical.
- [1] BindingDB. (2024). BDBM50309872: 4-(6-Bromooxazolo[4,5-b]pyridin-2-yl)-1,4-diazabicyclo[3.2.2]nonane. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50309872 View Source
